

Y1R probe-1 stability and storage best practices

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Compound of Interest

Compound Name: Y1R probe-1

Cat. No.: B12409071

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Y1R Probe-1 Technical Support Center

Welcome to the technical support center for **Y1R probe-1**, a high-affinity fluorescent probe for the Neuropeptide Y Y1 Receptor (Y1R). This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of **Y1R probe-1** in their experiments. Here you will find comprehensive information on probe stability, storage best practices, detailed experimental protocols, and troubleshooting guidance to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is **Y1R probe-1** and what are its primary applications?

Y1R probe-1 (also known as Compound 39) is a high-affinity, selective fluorescent antagonist for the Neuropeptide Y Y1 receptor.^{[1][2][3]} Its high affinity (pK_i values of 9.36–9.95) makes it a powerful tool for studying the Y1 receptor in various biological contexts.^{[1][2]} Primary applications include flow cytometry-based binding studies, fluorescence anisotropy, and live-cell imaging via widefield and total internal reflection fluorescence (TIRF) microscopy to investigate the localization and dynamics of the Y1R on the plasma membrane of live cells.

Q2: What are the recommended storage conditions for **Y1R probe-1**?

Proper storage is crucial to maintain the integrity and performance of **Y1R probe-1**. The following table summarizes the recommended storage conditions and stability data.

Form	Storage Temperature	Duration
Powder	-20°C	2 years
In DMSO	4°C	2 weeks
In DMSO	-80°C	6 months

Q3: What is the solubility of **Y1R probe-1**?

Y1R probe-1 is soluble in DMSO at a concentration of 10 mM. For experimental use, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.

Experimental Protocols

Below are detailed methodologies for key experiments using **Y1R probe-1**. These protocols are based on established methods and should be optimized for your specific cell type and experimental conditions.

Live-Cell Imaging Protocol

This protocol outlines the steps for visualizing the localization of Y1R on the plasma membrane of live cells.

Materials:

- **Y1R probe-1**
- Cells expressing Y1R (e.g., HEK293 or cancer cell lines)
- Cell culture medium (phenol red-free recommended for imaging)
- Imaging plates or dishes with glass bottoms
- Fluorescence microscope (widefield or confocal) equipped with appropriate filters

Procedure:

- Cell Seeding: Seed Y1R-expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
- Probe Preparation: Prepare a working solution of **Y1R probe-1** in phenol red-free cell culture medium. The optimal concentration should be determined empirically but can start in the low nanomolar range based on its high affinity.
- Cell Staining:
 - Remove the culture medium from the cells.
 - Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
 - Add the **Y1R probe-1** working solution to the cells and incubate at 37°C for 30-60 minutes. Protect from light.
- Washing:
 - Remove the staining solution.
 - Wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove unbound probe.
- Imaging:
 - Add fresh, pre-warmed phenol red-free medium to the cells.
 - Image the cells using a fluorescence microscope. The fluorescence is expected to be primarily localized at the plasma membrane.

Flow Cytometry Protocol for Binding Analysis

This protocol describes how to perform saturation and competition binding assays using **Y1R probe-1** and flow cytometry.

Materials:

- **Y1R probe-1**

- Cells expressing Y1R
- Non-fluorescent Y1R antagonist (for competition assays, e.g., UR-MK299)
- Flow cytometry buffer (e.g., PBS with 1% BSA)
- Flow cytometer

Procedure:

- Cell Preparation: Harvest Y1R-expressing cells and resuspend them in flow cytometry buffer at a concentration of 1×10^6 cells/mL.
- Saturation Binding:
 - Prepare a series of dilutions of **Y1R probe-1** in flow cytometry buffer.
 - Add a fixed number of cells to each concentration of the probe.
 - Incubate for 1 hour at 4°C, protected from light.
- Competition Binding:
 - Prepare a fixed, subsaturating concentration of **Y1R probe-1**.
 - Prepare a series of dilutions of a non-fluorescent competitor.
 - Incubate cells with the competitor for 30 minutes at 4°C.
 - Add the fixed concentration of **Y1R probe-1** and incubate for an additional hour at 4°C, protected from light.
- Washing:
 - Wash the cells twice with cold flow cytometry buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove unbound probe.
- Data Acquisition:

- Resuspend the cells in flow cytometry buffer.
- Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.

Troubleshooting Guide

This section addresses common issues that may be encountered during experiments with **Y1R probe-1**.

Issue	Possible Cause	Recommended Solution
Weak or No Fluorescent Signal	Probe Concentration Too Low: The concentration of Y1R probe-1 is insufficient to generate a detectable signal.	Perform a titration experiment to determine the optimal probe concentration.
Low Receptor Expression: The target cells have a low level of Y1R expression.	Use a cell line known to have high Y1R expression or consider overexpressing the receptor.	
Photobleaching: The fluorescent signal is fading due to excessive exposure to excitation light.	Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium if applicable.	
High Background Fluorescence	Probe Concentration Too High: Excess unbound probe is contributing to background signal.	Decrease the probe concentration and/or increase the number of washing steps.
Nonspecific Binding: The probe is binding to components other than the Y1R.	Include a blocking step (e.g., with BSA) in your protocol. For competition assays, ensure the competitor is at a sufficiently high concentration to displace nonspecific binding.	
Signal Not Localized to the Plasma Membrane	Internalization: The probe-receptor complex is being internalized by the cells.	Perform experiments at 4°C to inhibit endocytosis. Reduce the incubation time.
Cell Viability Issues: The cells are unhealthy or dying, leading to altered membrane permeability and probe localization.	Ensure optimal cell culture conditions and handle cells gently. Use a viability dye to exclude dead cells from the analysis.	

Visualizations

Y1 Receptor Signaling Pathway

The Neuropeptide Y Y1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the G α i/o pathway. Upon ligand binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of downstream signaling cascades involved in processes such as cell growth and proliferation.

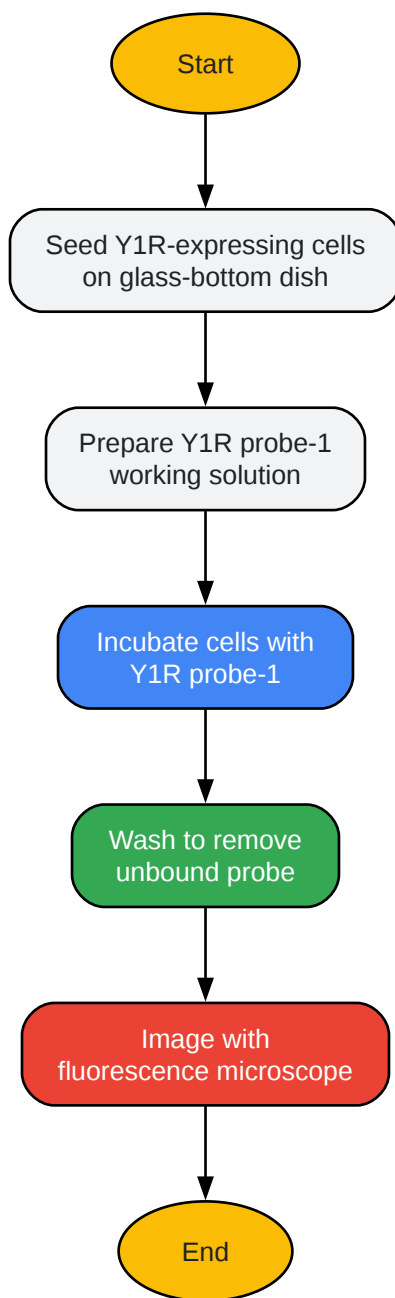


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Caption: Simplified Y1 receptor signaling pathway.

Experimental Workflow for Live-Cell Imaging

This workflow provides a visual guide to the key steps involved in a live-cell imaging experiment with **Y1R probe-1**.

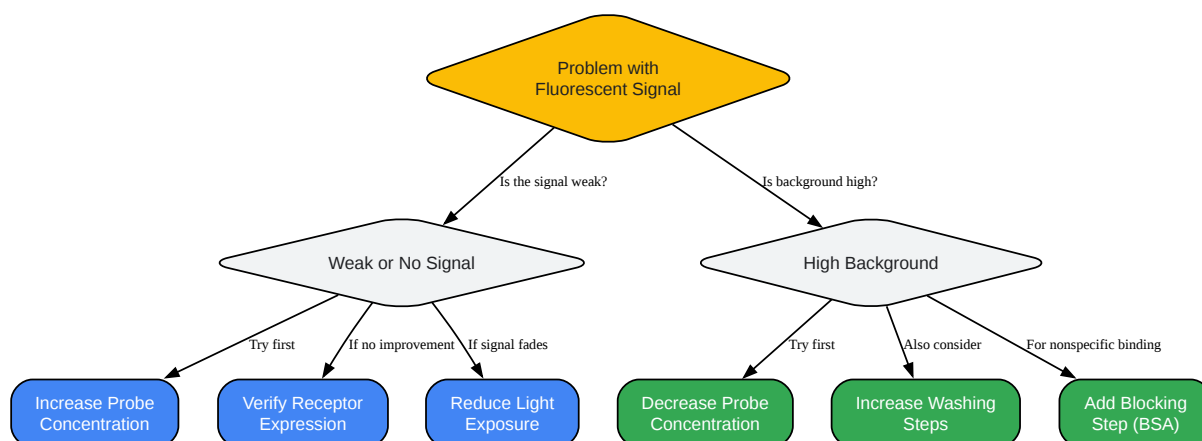


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Caption: Workflow for live-cell imaging with **Y1R probe-1**.

Troubleshooting Decision Tree

This decision tree can help diagnose and resolve common issues encountered during fluorescence microscopy experiments.



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Caption: Troubleshooting guide for **Y1R probe-1** experiments.

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